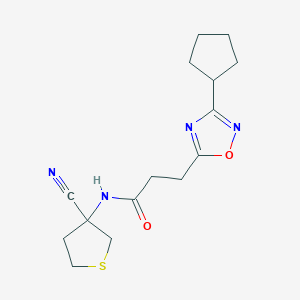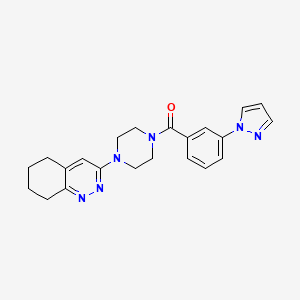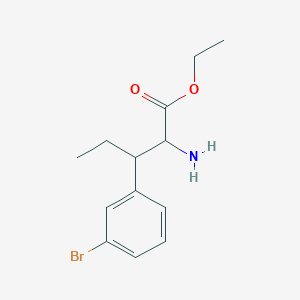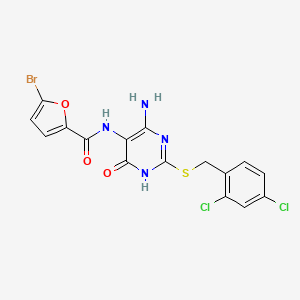![molecular formula C21H28N4O4 B2975523 N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine CAS No. 1014103-99-1](/img/structure/B2975523.png)
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine is a synthetic compound that integrates an indole moiety, a piperazine ring, and a valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative. This can be achieved by reacting indole with a suitable acylating agent to form 3-(1H-indol-3-yl)propanoic acid.
Piperazine Coupling: The next step involves coupling the indole derivative with piperazine. This is usually done through a nucleophilic substitution reaction where the carboxyl group of the indole derivative reacts with the amine group of piperazine, forming an amide bond.
Valine Attachment: Finally, the valine residue is attached to the piperazine-indole intermediate. This step typically involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the piperazine and the valine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced forms of the carbonyl-containing intermediates.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool for probing biochemical pathways and understanding the molecular mechanisms of action of indole-based compounds.
Pharmaceutical Development: The compound is investigated for its potential use in drug development, particularly for its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known for its ability to mimic the structure of natural ligands, allowing it to bind to various biological targets. The piperazine ring enhances the compound’s solubility and bioavailability, while the valine residue may contribute to its specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine: Similar structure but with alanine instead of valine.
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-leucine: Similar structure but with leucine instead of valine.
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-isoleucine: Similar structure but with isoleucine instead of valine.
Uniqueness
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine is unique due to the specific combination of the indole moiety, piperazine ring, and valine residue. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14(2)19(20(27)28)23-21(29)25-11-9-24(10-12-25)18(26)8-7-15-13-22-17-6-4-3-5-16(15)17/h3-6,13-14,19,22H,7-12H2,1-2H3,(H,23,29)(H,27,28)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPAVSQPNVJLB-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)
![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)
![2-Methyl-4-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2975449.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2975452.png)
![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)
![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)

![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)
